7-Oxo Staurosporin

Catalog No.
S12497856
CAS No.
M.F
C28H24N4O4
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Oxo Staurosporin

Product Name

7-Oxo Staurosporin

IUPAC Name

(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione

Molecular Formula

C28H24N4O4

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18+,25-,28+/m1/s1

InChI Key

POTTVLREWUNNRO-MJQUMLNUSA-N

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC

7-Oxo Staurosporine is a derivative of the natural product staurosporine, which is an indolocarbazole alkaloid originally isolated from the bacterium Streptomyces staurosporeus. This compound has gained attention due to its potent inhibitory effects on various protein kinases, particularly protein kinase C. Its chemical formula is C28H24N4O4C_{28}H_{24}N_{4}O_{4} and it exhibits significant fluorescence properties, making it useful in biochemical studies .

, including:

  • Oxidation: This can introduce oxygen-containing functional groups.
  • Reduction: This reaction can modify the compound's structure.
  • Substitution: This can alter the compound to enhance its biological activity.

Common reagents involved in these reactions include N-chlorosuccinimide and potassium tert-butoxide. The major products formed from these reactions often include various halogenated and oxidized derivatives, which can exhibit enhanced biological activities.

7-Oxo Staurosporine is primarily recognized for its role as a potent inhibitor of protein kinases. It binds to the ATP-binding site of these enzymes, effectively preventing ATP from binding and thereby inhibiting their activity. This inhibition disrupts critical cellular signaling pathways related to cell cycle progression, differentiation, and survival. Notably, it induces cell cycle arrest in the G2/M phase in human leukemia K562 cells, showcasing its potential as an anticancer agent.

The synthesis of 7-Oxo Staurosporine can be achieved through multiple approaches:

  • Chemical Synthesis: Involves the electrophilic reaction of staurosporine derivatives with halogenating agents followed by oxidation reactions to yield 7-oxo derivatives.
  • Biotechnological Methods: Utilizing heterologous expression systems, such as Streptomyces albus, where multi-copy biosynthetic gene clusters are integrated to enhance production levels through optimized fermentation processes .

These methods allow for efficient production and modification of 7-Oxo Staurosporine for research and potential therapeutic applications.

7-Oxo Staurosporine has several notable applications:

  • Anticancer Research: Due to its potent inhibitory effects on protein kinases, it is being explored as a candidate for cancer therapies.
  • Biochemical Studies: Its fluorescent properties make it useful in studying cellular signaling pathways and kinase activity.
  • Drug Development: It serves as a lead compound for developing new kinase inhibitors that could target various diseases related to dysregulated kinase activity .

Research indicates that 7-Oxo Staurosporine interacts with numerous cellular proteins and enzymes beyond protein kinase C. It has been shown to affect signaling pathways involved in cell growth and apoptosis. Studies have demonstrated its ability to induce significant changes in gene expression and cellular metabolism by inhibiting key kinases such as protein kinase A and c-Src . These interactions are crucial for understanding its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with 7-Oxo Staurosporine, each displaying unique biological activities:

Compound NameStructure TypeBiological ActivityUnique Features
StaurosporineIndole-Carbazole AlkaloidBroad-spectrum kinase inhibitorParent compound with varied derivatives
2-Hydroxy-7-OxostaurosporineStaurosporine derivativeHigher cytotoxicity than staurosporineHydroxy substitution enhances activity
3-Hydroxy-7-OxostaurosporineStaurosporine derivativeSimilar to 2-hydroxy variantDistinct hydroxyl position affects potency
RK-1409Protein Kinase C InhibitorInhibits morphological changes in cellsIdentified as a specific variant of 7-Oxostaurosporine

The structural variations among these compounds influence their biological activities significantly. 7-Oxo Staurosporine stands out due to its potent inhibitory effects on protein kinase C and significant cytotoxicity against cancer cells .

The production of 7-oxo staurosporine relies on engineered actinomycete strains, primarily Streptomyces species, to express the biosynthetic gene cluster responsible for staurosporine precursors and subsequent oxidative modifications.

Genetic Engineering of Streptomyces Host Strains

The staurosporine biosynthetic gene cluster (sta) has been heterologously expressed in Streptomyces albus and Streptomyces lividans to overcome low yields in native producers like Streptomyces longisporoflavus . Key genes include:

  • staG: Encodes an N-glycosyltransferase that attaches deoxysugars to the indolocarbazole aglycone.
  • staN: A cytochrome P450 oxygenase responsible for forming the second C-N bond between the sugar and aglycone .
  • staMA and staMB: N- and O-methyltransferases that finalize the staurosporine structure .

For 7-oxo staurosporine production, oxidative modification of staurosporine likely involves additional P450 enzymes or oxidases endogenous to Streptomyces. Strain optimization includes:

  • Overexpression of staN: This enzyme’s oxidative activity may catalyze the introduction of the 7-keto group.
  • Knockout of competing pathways: Blocking methyltransferase genes (staMA, staMB) to accumulate demethylated intermediates for oxidation .

Host-Chassis Compatibility and Metabolic Load Balancing

Heterologous expression in S. albus requires bifunctional vectors (e.g., pKC505) to accommodate large gene clusters. A dual-plasmid system has been successful:

  • Aglycone plasmid: Contains staC (indolocarbazole synthase) and staG for aglycone production.
  • Sugar plasmid: Harbors staMA, staMB, and sugar biosynthesis genes (e.g., staJIKE) for deoxysugar attachment .Compatibility between plasmid replication origins and host transcriptional machinery is critical to avoid metabolic overload.

Protein Kinase Inhibition Profiling Across Isoenzyme Families

7-Oxo staurosporine demonstrates broad-spectrum protein kinase inhibitory activity with distinct selectivity patterns across different kinase families [5] [21]. The compound exhibits potent inhibition of protein kinase C with an half maximal inhibitory concentration value of 9 nanomolar, protein kinase A at 26 nanomolar, and phosphorylase kinase at 5 nanomolar [34] [35]. Additionally, it demonstrates significant activity against epidermal growth factor receptor kinase with an half maximal inhibitory concentration of 200 nanomolar and c-Src kinase at 800 nanomolar [34] [35].

The mechanistic basis for kinase inhibition involves competitive binding at the adenosine triphosphate binding site, similar to the parent compound staurosporine [16] [19] [22]. Kinetic analysis reveals that 7-oxo staurosporine binds to a conserved region of the catalytic domain, forming a mixed inhibition mechanism that reduces the affinity of magnesium adenosine triphosphate for the kinase [16]. This binding pattern is consistent across multiple protein kinase C isoforms, including conventional, novel, and atypical subtypes, though with varying potencies [18].

Table 1: Protein Kinase Inhibition Profile of 7-Oxo Staurosporine

Kinase TargetIC50 (nM)Selectivity Index
Protein Kinase C9High
Protein Kinase A26Moderate
Phosphorylase Kinase5Very High
Epidermal Growth Factor Receptor200Low
c-Src Kinase800Very Low

The compound displays preferential inhibition of conventional protein kinase C isoenzymes compared to novel and atypical variants [18]. This selectivity pattern emerges from structural differences in the adenosine triphosphate binding pocket, particularly around the gatekeeper residue and the hinge region [22]. The number of hydrogen bonds and ionic interactions formed with the methylamine group of the staurosporine scaffold correlates directly with binding affinity across different kinase subtypes [22].

Selective Cytotoxicity Mechanisms in Hematopoietic Malignancies

7-Oxo staurosporine exhibits remarkable selective cytotoxicity against hematopoietic malignancies, particularly acute myeloid leukemia cell lines [3] [6] [10]. In MV4-11 leukemia cells, the compound demonstrates an half maximal inhibitory concentration of 0.078 micromolar with a selectivity index of 1254 compared to normal liver cells [3] [6]. This exceptional selectivity represents a three-fold improvement over the reference compound protein kinase C 412 [6].

The cytotoxic mechanism involves induction of G2/M phase cell cycle arrest with a minimal effective dose of 30 nanograms per milliliter in human leukemia K562 cells [34] [35]. This cell cycle blockade results from inhibition of cyclin-dependent kinases and disruption of checkpoint signaling pathways [33]. The compound induces complete G2-phase arrest that is dependent on its continued presence and can be abrogated by caffeine treatment, indicating involvement of a caffeine-sensitive signal transduction pathway [33].

Table 2: Cytotoxicity Profile in Hematopoietic Malignancies

Cell LineCancer TypeIC50 (μM)Selectivity Index
MV4-11Acute Myeloid Leukemia0.0781254
K562Chronic Myeloid Leukemia0.027-0.045*-
HL-60Acute Promyelocytic Leukemia0.010-0.026**26.46
JurkatT-cell Leukemia0.010**-

Range for doxorubicin-resistant and sensitive variants
*
Data from mixture studies

Apoptotic induction represents a critical mechanism of action in leukemic cells [37] [39]. The compound triggers both caspase-dependent and caspase-independent apoptotic pathways, with early cell death occurring within 3 hours through caspase activation, followed by a secondary caspase-independent process [39]. This dual pathway mechanism ensures robust cytotoxicity even in cells with defective apoptotic machinery [39].

Anti-Proliferative Effects in Epithelial-Derived Carcinomas

7-Oxo staurosporine demonstrates significant anti-proliferative activity against various epithelial-derived carcinomas with differential potency across cancer subtypes [3] [6] [10]. In breast carcinoma MCF-7 cells, halogenated derivatives show enhanced activity, with 7-oxo-3-chloro-3′-N-benzoylstaurosporine achieving an half maximal inhibitory concentration of 0.029 micromolar and a selectivity index of 102 [3] [6].

The anti-proliferative mechanism involves multiple cellular targets beyond kinase inhibition [12] [24]. In cervical cancer models, the compound induces cell adhesion to extracellular matrix proteins, particularly fibronectin, while simultaneously inhibiting anchorage-independent growth [24]. Colony formation assays demonstrate dose-dependent inhibition of both colony number and size, accompanied by increased adherent tendency in cancer cells [24].

Table 3: Anti-Proliferative Activity in Epithelial Carcinomas

Carcinoma TypeCell LineIC50 (μM)Selectivity Index
BreastMCF-70.021-0.029102-221
PancreaticPATU8988 T0.666147
ColonHCT-1160.03219
EsophagealTE-1>1-
GallbladderGBC-SD>1-

Cell cycle perturbations contribute significantly to anti-proliferative effects in epithelial cancers [12] [33]. The compound induces G1 arrest in cancer cells with intact retinoblastoma protein pathways, while cells with defective retinoblastoma show resistance to G1 inhibition but remain sensitive to G2/M arrest [12]. This differential response pattern depends on the functional status of cell cycle checkpoint proteins [12].

Matrix metalloprotease regulation represents another key anti-proliferative mechanism [24]. Stroma-cell-induced transcription of matrix metalloprotease 1 and matrix metalloprotease 2 in cervical cancer cells is significantly inhibited by 7-oxo staurosporine treatment [24]. This suppression of metalloprotease activity correlates with reduced invasive potential and metastatic capability [24].

Modulation of Tumor Microenvironment Through Paracrine Signaling

7-Oxo staurosporine exerts significant effects on tumor microenvironment dynamics through modulation of paracrine signaling networks [24] [26]. The compound interferes with cancer-associated fibroblast interactions that typically support cancer stem cell maintenance and chemoresistance [26]. In ovarian cancer models, disruption of Wnt5a signaling from cancer-associated fibroblasts to neighboring cancer cells represents a key mechanism of microenvironmental modulation [26].

The compound affects autocrine and paracrine growth factor production, particularly targeting pathways involving platelet-derived growth factor, transforming growth factor alpha, and insulin-like growth factor [29]. These growth factors normally stimulate tumor cells through autocrine and paracrine signaling into uncontrolled proliferation states [29]. By inhibiting protein kinase pathways essential for growth factor signal transduction, 7-oxo staurosporine disrupts this pathological signaling network [29].

Table 4: Microenvironmental Signaling Targets

Signaling PathwayTarget ComponentEffect
Wnt5a/ROR2/PKCNon-canonical WntInhibition
Matrix MetalloproteaseMMP1/MMP2Suppression
Growth FactorPDGF/TGF-α/IGFDisruption
Cell AdhesionFibronectin bindingEnhancement

Vascular modulation within the tumor microenvironment occurs through effects on angiogenic signaling [15]. The compound influences endothelial cell behavior and vessel formation, though the specific mechanisms involve complex interactions with multiple kinase-dependent pathways [15]. Cathepsin protease regulation, which plays crucial roles in extracellular matrix remodeling and vessel development, represents an indirect target of kinase inhibition [15].

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

480.17975526 g/mol

Monoisotopic Mass

480.17975526 g/mol

Heavy Atom Count

36

Dates

Modify: 2024-08-09

Explore Compound Types